molecular formula C15H20N4O B7589947 N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

Cat. No. B7589947
M. Wt: 272.35 g/mol
InChI Key: JXGQGYDGFKVAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and promote fat burning.

Mechanism of Action

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved endurance, increased energy expenditure, and reduced fat accumulation. Moreover, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to modulate the activity of various signaling pathways, including AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB), which are involved in cellular metabolism, inflammation, and apoptosis.
Biochemical and Physiological Effects
N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects in animal models and human studies. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue. It also enhances glucose uptake and insulin sensitivity in these tissues. Moreover, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been shown to reduce inflammation and oxidative stress in various organs, including the liver, heart, and brain. This is thought to be due to its ability to modulate the activity of inflammatory cytokines and antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to its use in lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its effects. Moreover, its long-term safety and efficacy in humans are not fully understood, and there are concerns about its potential side effects, such as liver toxicity and cancer risk.

Future Directions

There are several future directions for the research on N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. First, further studies are needed to elucidate its long-term safety and efficacy in humans, particularly in the context of metabolic and cardiovascular diseases. Second, more research is needed to understand the molecular mechanisms underlying its effects on cellular metabolism and inflammation. Third, there is a need for the development of more selective and potent PPARδ agonists that can overcome the limitations of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide. Finally, there is a need for the development of new therapeutic strategies that can harness the beneficial effects of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide while minimizing its potential side effects.

Synthesis Methods

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of indazole-3-carboxylic acid with piperidine and ethyl bromide. The resulting intermediate is then subjected to a series of chemical reactions, including amidation, cyclization, and carbonylation, to yield the final product. The purity and yield of N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of obesity and diabetes. In addition, N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide has been demonstrated to protect against atherosclerosis and myocardial infarction by promoting the growth of new blood vessels and improving cardiac function.

properties

IUPAC Name

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10(11-5-4-8-16-9-11)17-15(20)14-12-6-2-3-7-13(12)18-19-14/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGQGYDGFKVAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-piperidin-3-ylethyl)-1H-indazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.